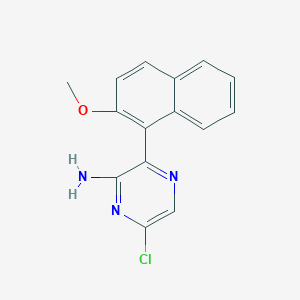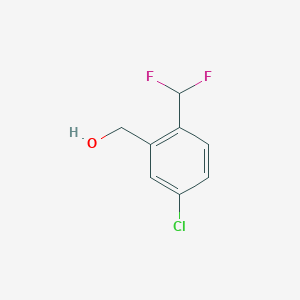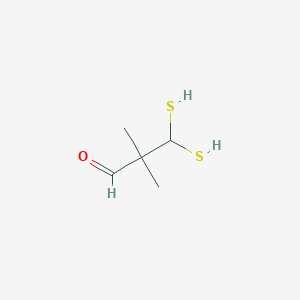
2,6-Dimethyl-4,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4,4’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its two methyl groups attached to the 2 and 6 positions of the pyridine rings. It is a colorless solid, soluble in organic solvents, and slightly soluble in water. Bipyridines, including 2,6-Dimethyl-4,4’-bipyridine, are widely used in various applications such as ligands in coordination chemistry, photosensitizers, and components in supramolecular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4,4’-bipyridine typically involves the homocoupling of 4-bromo-2,6-dimethylpyridine. This reaction is carried out under mild conditions using a nickel catalyst (NiBr₂(PPh₃)₂), tetraethylammonium iodide (Et₄NI), and zinc powder . The reaction conditions are optimized to achieve high yields and minimize by-products.
Industrial Production Methods: Industrial production methods for bipyridines often involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods are scalable and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: It can be reduced to form dihydrobipyridine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Halogenated or alkylated bipyridine derivatives.
Scientific Research Applications
Chemistry: 2,6-Dimethyl-4,4’-bipyridine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties and electronic characteristics .
Biology and Medicine: In biological research, bipyridine derivatives are explored for their potential as antimicrobial agents. They exhibit activity against various bacterial strains and are investigated for their mechanism of action .
Industry: In the industrial sector, 2,6-Dimethyl-4,4’-bipyridine is used in the synthesis of dye-sensitized solar cells (DSSCs). It acts as a sensitizer, improving the efficiency of these solar cells by enhancing electron-hole separation and reducing charge recombination .
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4,4’-bipyridine in coordination chemistry involves its ability to chelate metal ions. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes exhibit unique electronic properties, making them suitable for applications in catalysis and materials science .
In biological systems, bipyridine derivatives can inhibit enzymes such as phosphodiesterase, leading to increased levels of cyclic AMP (cAMP). This results in positive inotropic effects and vasodilation .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a herbicide.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: Similar to 2,6-Dimethyl-4,4’-bipyridine but with additional methyl groups, affecting its electronic properties and steric hindrance.
Uniqueness: 2,6-Dimethyl-4,4’-bipyridine is unique due to its specific substitution pattern, which influences its coordination behavior and electronic properties. The presence of methyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other bipyridine derivatives .
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2,6-dimethyl-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H12N2/c1-9-7-12(8-10(2)14-9)11-3-5-13-6-4-11/h3-8H,1-2H3 |
InChI Key |
NBOYKYKOJICEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


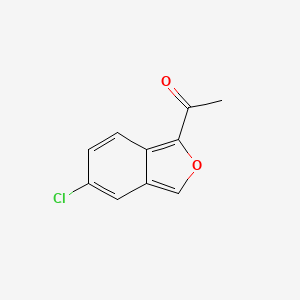
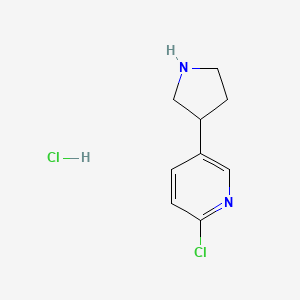
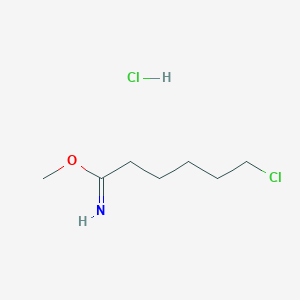
![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)
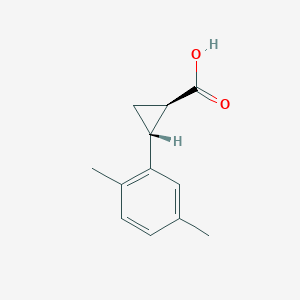
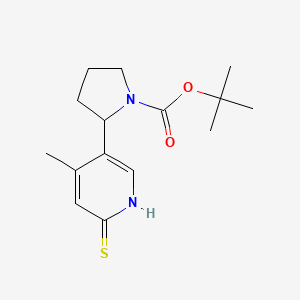
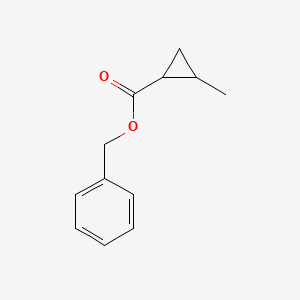
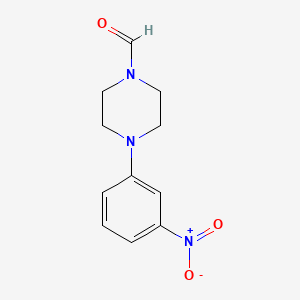
![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)
